1-Chloro-3-fluoro-2-(methoxymethyl)benzene
Overview
Description
1-Chloro-3-fluoro-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-fluoro-2-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-fluoro-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in a simpler benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products
Substitution: Products include various substituted benzenes depending on the nucleophile used.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include simpler benzene derivatives without halogen atoms.
Scientific Research Applications
1-Chloro-3-fluoro-2-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Mechanism of Action
The mechanism by which 1-Chloro-3-fluoro-2-(methoxymethyl)benzene exerts its effects depends on the specific reaction or application. In organic synthesis , it acts as a reactive intermediate, participating in various coupling and substitution reactions. In biological systems , it may interact with enzymes or receptors, altering their activity and leading to specific biological outcomes .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-fluoro-2-methoxybenzene: Similar structure but lacks the methoxymethyl group.
1-Chloro-2-fluoro-4-(methoxymethyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness
1-Chloro-3-fluoro-2-(methoxymethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
1-chloro-3-fluoro-2-(methoxymethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJYGHFEHQKZKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC=C1Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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